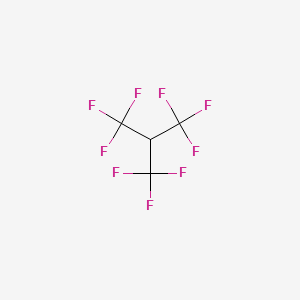

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane

描述

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9/c5-2(6,7)1(3(8,9)10)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRLDNHHTCXOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191582 | |

| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-24-1 | |

| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Process Description

Liquid-phase fluorination typically involves the fluorination of suitable organic precursors under controlled temperature and pressure conditions. This method is characterized by relatively low reaction temperatures but requires high pressures. The process often employs antimony-based catalysts, which are effective but toxic and environmentally hazardous.

Advantages and Disadvantages

- Advantages:

- Lower reaction temperature compared to gas-phase methods.

- Disadvantages:

- High reaction pressure.

- Strong corrosiveness of the reaction mixture toward equipment.

- Toxicity of antimony catalysts.

- Environmental pollution concerns.

- Difficult to scale up for industrial production due to these issues.

Gas-Phase Fluorination Method

Process Description

Gas-phase fluorination involves fluorinating organic substrates in the gas phase, often allowing continuous production. This method reduces environmental pollution relative to liquid-phase fluorination.

Advantages and Disadvantages

- Advantages:

- Continuous production capability.

- Lower environmental pollution.

- Disadvantages:

- Complex synthesis process.

- High reaction temperatures.

- Poor selectivity leading to side products.

- Difficulty in obtaining suitable raw materials.

- Short catalyst life.

Novel Reduction Method Using Hexafluoroacetone and Zinc Powder

Method Summary

A recently developed method involves the reduction of hexafluoroacetone trihydrate in an aqueous sodium hydroxide solution using zinc powder as a reducing agent under reflux conditions. This method is conducted at atmospheric pressure and mild temperatures, offering a simpler and more environmentally friendly alternative.

Reaction Conditions and Procedure

| Parameter | Details |

|---|---|

| Starting material | Hexafluoroacetone trihydrate |

| Reducing agent | Zinc powder |

| Solvent | Aqueous sodium hydroxide solution |

| Reaction temperature | Reflux (mild heating) |

| Reaction time | Several hours under stirring |

| Pressure | Atmospheric |

| Post-reaction treatment | Drying and cooling of the product |

Advantages

- Mild reaction conditions (atmospheric pressure, moderate temperature).

- Simple process suitable for industrial scale-up.

- Environmentally friendly with reduced toxic catalyst usage.

- Product obtained after drying and cooling is ready for compression and packaging.

- Avoids the use of toxic antimony catalysts and corrosive fluorination liquids.

Reference

This method was detailed in a Chinese patent (CN102964204A), which emphasizes the environmental and operational benefits over traditional fluorination methods.

Comparative Table of Preparation Methods

| Preparation Method | Reaction Conditions | Catalyst/Agent | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Phase Fluorination | Low temp, high pressure | Antimony compounds | Low temperature | High pressure, toxic catalysts, corrosive, environmental issues |

| Gas-Phase Fluorination | High temperature, continuous process | Various catalysts | Continuous production, less pollution | Complex, high temp, poor selectivity, short catalyst life |

| Reduction of Hexafluoroacetone | Atmospheric pressure, reflux | Zinc powder, NaOH solution | Mild conditions, simple, environmentally friendly | Requires drying and cooling post-reaction |

化学反应分析

Types of Reactions: 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although the compound is highly stable, it can undergo oxidation and reduction under specific conditions.

Radical Reactions: The presence of fluorine atoms makes the compound suitable for radical reactions, such as radical trifluoromethylation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or photoredox catalysts can be used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while radical reactions can introduce additional functional groups.

科学研究应用

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane has a wide range of applications in scientific research:

作用机制

The mechanism by which 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane exerts its effects is primarily related to its chemical stability and resistance to metabolic degradation. The presence of multiple fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Trifluoromethane (CHF3): A simpler fluorinated compound with similar stability but different reactivity.

1,1,1-Trifluoroethane (C2H3F3): Another fluorinated compound with applications in refrigeration and as a propellant.

Hexafluoroacetone (C3F6O): A highly reactive fluorinated compound used in organic synthesis.

Uniqueness: 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane is unique due to the combination of trifluoromethyl and hexafluoropropane groups, which confer exceptional stability and resistance to chemical and biological degradation. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals .

生物活性

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane, also known as 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS No. 382-24-1), is a fluorinated compound with significant industrial applications. Its unique chemical structure endows it with distinct biological activities that are of interest in various fields including pharmacology and environmental science.

- Molecular Formula : C4HF9

- Molecular Weight : 220.036 g/mol

- Density : 1.526 g/cm³

- Boiling Point : 12-14°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its interactions with biological systems. Key areas of interest include its potential as an enzyme inhibitor and its effects on cellular processes.

Enzyme Inhibition

Research indicates that fluorinated compounds can act as effective enzyme inhibitors due to their ability to mimic substrate structures and interact with active sites. For instance:

- Carboxylesterases (CaEs) : Studies have shown that fluorinated compounds can modulate the activity of CaEs, which are crucial for drug metabolism and detoxification processes in organisms. The presence of trifluoromethyl groups enhances the inhibitory potency against these enzymes .

Study 1: Inhibition of Carboxylesterases

In a comparative study on the inhibition of various carboxylesterases by fluorinated compounds, it was found that derivatives containing trifluoromethyl groups exhibited significantly higher potency compared to their non-fluorinated counterparts. The IC50 values for these inhibitors ranged in the nanomolar range, demonstrating their effectiveness in modulating enzyme activity .

| Compound | IC50 (nM) |

|---|---|

| Non-fluorinated analog | >1000 |

| Trifluoromethyl analog | 24 |

Study 2: Toxicological Assessment

A toxicological assessment of this compound revealed minimal acute toxicity in mammalian models. However, chronic exposure studies indicated potential bioaccumulation and endocrine disruption effects. The compound's persistence in biological systems raises concerns about long-term environmental impacts .

The mechanism by which this compound exerts its biological effects is primarily attributed to its structural similarity to naturally occurring substrates. This allows it to bind effectively to enzyme active sites or disrupt cellular signaling pathways.

常见问题

Q. What are the established laboratory synthesis routes for 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane?

The primary synthesis method involves fluorination of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride (HF) using a chromium-based catalyst (e.g., Cr₂O₃ or CrCl₃) at elevated temperatures (150–250°C) and pressures . Alternative pathways include halogen exchange reactions or catalytic gas-phase fluorination, though yields and selectivity depend on reaction conditions. For example, chromium-catalyzed routes typically achieve >80% conversion efficiency but require post-reaction purification via fractional distillation to remove unreacted HF and byproducts like HCl .

Comparison of Key Synthesis Parameters

| Parameter | Chromium-Catalyzed Route | Gas-Phase Fluorination |

|---|---|---|

| Catalyst | Cr₂O₃/CrCl₃ | None (thermal activation) |

| Temperature Range | 150–250°C | 300–400°C |

| Pressure | 10–30 bar | Ambient |

| Yield | 80–85% | 60–70% |

Q. Which physical properties are critical for its applications in dielectric or refrigeration systems?

Key properties include:

- Dielectric Strength : ~20 kV/cm (superior to SF₆ in specific conditions) .

- Global Warming Potential (GWP) : 6,300–8,100 (100-year horizon), necessitating environmental impact assessments .

- Thermodynamic Stability : Decomposition onset at ~400°C, requiring thermal management in high-temperature applications .

- Vapor-Liquid Equilibrium (VLE) : Data modeled using the Nakamura-Breedveld-Prausnitz (NBP) equation of state, critical for refrigeration cycle design .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Classified as a liquefied gas (UN 3163, hazard class 2.2). Store in pressurized containers away from heat sources .

- Ventilation : Use fume hoods to prevent asphyxiation risks (displaces oxygen at high concentrations) .

- PPE : Chemical-resistant gloves (e.g., Viton®) and face shields to avoid frostbite during accidental release .

Advanced Research Questions

Q. How can catalytic fluorination be optimized to minimize byproduct formation?

- Catalyst Modification : Doping chromium catalysts with transition metals (e.g., Ni or Co) enhances HF activation, reducing side reactions like oligomerization .

- Reaction Engineering : Supercritical CO₂ as a solvent improves mass transfer and reduces coking on catalyst surfaces .

- In Situ Monitoring : FTIR or GC-MS tracks intermediate species (e.g., chlorotrifluoropropane) to adjust residence time and temperature dynamically .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., vapor pressures)?

Discrepancies arise from measurement techniques (static vs. dynamic methods) and impurities. A standardized approach includes:

- Pure Sample Preparation : Distillation to ≥99.5% purity (validated by NMR/Gas Chromatography) .

- Calorimetric Validation : Compare experimental vapor pressures with NBP EOS predictions to identify systematic errors . Example: At 25°C, reported vapor pressures range from 1.2–1.5 bar; deviations >5% suggest impurity interference .

Q. What methodologies assess its environmental persistence and radiative forcing?

- Atmospheric Lifetime : Use laser-induced fluorescence (LIF) to measure reaction rates with hydroxyl radicals (primary degradation pathway) .

- Radiative Efficiency : Calculated via IR absorption cross-sections (5.2×10⁻¹⁷ cm²/molecule at 8–12 μm) .

- Global Models : Incorporate GWP into climate models (e.g., MAGICC) to evaluate compliance with Kyoto Protocol targets .

Q. What mechanistic insights explain its thermal decomposition pathways?

Pyrolysis at >400°C produces trifluoromethane (CHF₃) and hexafluoropropene (C₃F₆), confirmed via mass spectrometry. Proposed mechanism:

Q. Are non-chromium catalysts viable for sustainable synthesis?

Emerging alternatives include:

- Zeolite-Based Catalysts : Acidic sites (e.g., H-Y zeolite) enable fluorination at lower temperatures (120–180°C) but require HF recycling .

- Ionic Liquids : Enhance selectivity via phase-transfer mechanisms, though scalability remains challenging .

Data Contradiction Analysis

- Synthesis Yields : reports 80–85% yields for chromium-catalyzed routes, while gas-phase methods in achieve ≤70%. The discrepancy stems from catalyst efficiency and side reactions (e.g., HF etching reactor surfaces in non-catalytic systems) .

- Dielectric Strength : Values vary between 20–25 kV/cm due to testing conditions (e.g., electrode geometry, gas purity). Standardized ASTM D877 protocols mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。